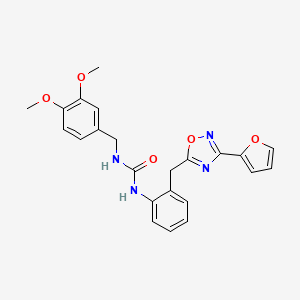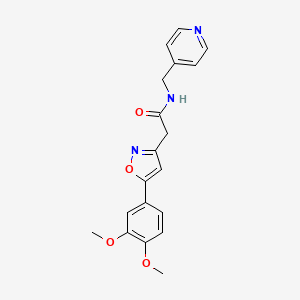![molecular formula C22H22N4O5 B2381986 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1172336-13-8](/img/structure/B2381986.png)
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a piperidine-1-carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,3,4-oxadiazol-2-yl group is a type of heterocyclic aromatic ring, and the piperidine-1-carboxamide group is a type of amide .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The aromatic ether could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic ether and amide groups could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Properties
The compound’s structural features suggest potential antidepressant and anxiolytic effects. Researchers have investigated its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. By modulating these pathways, it may contribute to mood stabilization and anxiety reduction. Further studies are needed to validate its efficacy and safety for clinical use .
Fluorescent and Electrochromic Materials
The benzo[d][1,3]dioxol-5-yl moiety in this compound has been incorporated into fluorescent and electrochromic polymers. These materials find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and electrochromic displays. The compound’s unique electronic properties make it a promising candidate for enhancing device performance .
Molecular Electrostatic Potential (MEP) Analysis
Researchers have employed computational methods to study the molecular electrostatic potentials (MEP) of this compound. MEP analysis provides insights into charge distributions, molecular size, and shape. Such investigations aid in understanding its reactivity, binding interactions, and potential pharmacological applications .
Organoselenium Compounds
The compound has been used as a building block for novel organoselenium compounds. These derivatives exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers have synthesized and characterized these compounds, exploring their potential therapeutic applications .
Chemical Biology and Medicinal Chemistry
In chemical biology and medicinal chemistry, this compound serves as a valuable tool for studying biological processes. Researchers use it as a scaffold for designing analogs with improved pharmacokinetics and target specificity. Its interactions with enzymes, receptors, and cellular pathways contribute to drug discovery efforts .
Neuropharmacology and Neuroprotection
Given its structural resemblance to known neuroprotective agents, this compound has drawn attention in neuropharmacology research. Investigations focus on its ability to mitigate oxidative stress, modulate neuronal signaling, and potentially protect against neurodegenerative diseases. Preclinical studies explore its impact on neuronal viability and synaptic plasticity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-28-17-7-3-2-6-16(17)23-22(27)26-10-4-5-15(12-26)21-25-24-20(31-21)14-8-9-18-19(11-14)30-13-29-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITWTSHVTKTSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)


![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)
